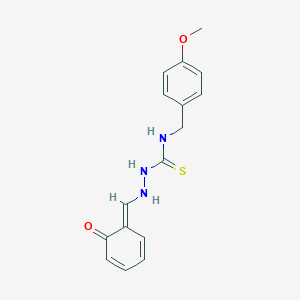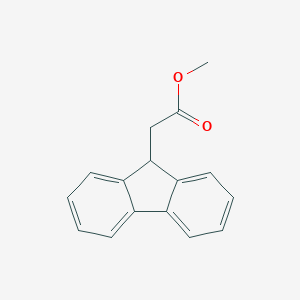
1-Fluorotetralin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluorotetralin-2-one is a chemical compound that belongs to the tetralin family. It is a fluorinated derivative of tetralin and has a molecular formula of C10H9FO. This chemical compound has attracted the attention of the scientific community due to its potential applications in scientific research.
Mechanism Of Action
The mechanism of action of 1-Fluorotetralin-2-one is not fully understood. However, it is believed to interact with certain receptors in the brain, such as dopamine receptors. It may also affect the metabolism of certain drugs in the body.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1-Fluorotetralin-2-one are not well documented. However, it is believed to have an effect on dopamine receptors in the brain. It may also affect the metabolism of certain drugs in the body.
Advantages And Limitations For Lab Experiments
One advantage of using 1-Fluorotetralin-2-one in lab experiments is its potential as a precursor for the synthesis of other fluorinated compounds. Additionally, it can be used to study the binding sites of certain receptors in the brain. However, one limitation is the low yield of 1-Fluorotetralin-2-one during synthesis.
Future Directions
There are several future directions for research on 1-Fluorotetralin-2-one. One direction is to study its potential as a probe for studying the binding sites of certain receptors in the brain. Another direction is to explore its potential as a precursor for the synthesis of other fluorinated compounds. Additionally, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of 1-Fluorotetralin-2-one.
Conclusion
In conclusion, 1-Fluorotetralin-2-one has potential applications in scientific research. Its synthesis method involves the reaction of tetralin with fluorine gas in the presence of a catalyst. It can be used as a precursor for the synthesis of other fluorinated compounds and as a probe to study the binding sites of certain receptors in the brain. Its mechanism of action and biochemical and physiological effects are not fully understood, and more research is needed in these areas. Overall, 1-Fluorotetralin-2-one has the potential to be a valuable tool in scientific research.
Synthesis Methods
The synthesis of 1-Fluorotetralin-2-one involves the reaction of tetralin with fluorine gas in the presence of a catalyst. The reaction is carried out under high pressure and high temperature conditions. The yield of 1-Fluorotetralin-2-one is typically around 50%.
Scientific Research Applications
1-Fluorotetralin-2-one has potential applications in scientific research. It can be used as a precursor for the synthesis of other fluorinated compounds. It can also be used as a probe to study the binding sites of certain receptors in the brain. Additionally, it can be used to study the metabolism of certain drugs in the body.
properties
CAS RN |
178484-16-7 |
|---|---|
Product Name |
1-Fluorotetralin-2-one |
Molecular Formula |
C10H9FO |
Molecular Weight |
164.18 g/mol |
IUPAC Name |
1-fluoro-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C10H9FO/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-4,10H,5-6H2 |
InChI Key |
MEYCBBGPEHBKJL-UHFFFAOYSA-N |
SMILES |
C1CC(=O)C(C2=CC=CC=C21)F |
Canonical SMILES |
C1CC(=O)C(C2=CC=CC=C21)F |
synonyms |
2(1H)-Naphthalenone, 1-fluoro-3,4-dihydro- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B64768.png)
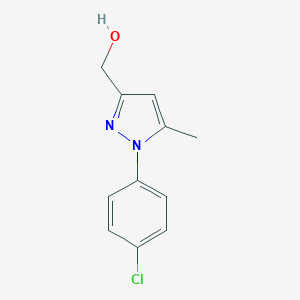
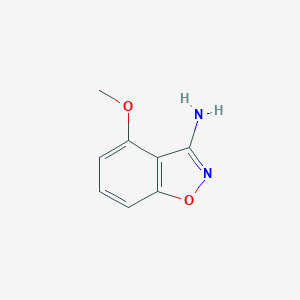

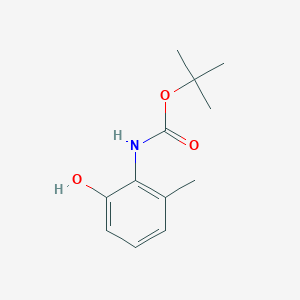

![4-[(R)-[(2S,5R)-2,5-dimethyl-4-propylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B64782.png)
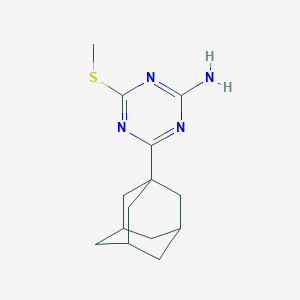


![4-Chloro-6-fluoropyrido[3,4-D]pyrimidine](/img/structure/B64790.png)

